molecular formula C12H14O2 B026021 4,6-Dimethyl-5-methoxy-1-indanone CAS No. 109025-37-8

4,6-Dimethyl-5-methoxy-1-indanone

Cat. No.: B026021
CAS No.: 109025-37-8
M. Wt: 190.24 g/mol
InChI Key: QBYACCKGWCTTGT-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dichlorobenzamil typically involves the reaction of 3,4-dichlorobenzylamine with other chemical reagents under controlled conditions. The specific synthetic route and reaction conditions can vary, but the general process involves the formation of the pyrazinecarboxamide structure through a series of chemical reactions .

Industrial Production Methods

Industrial production of 3,4-dichlorobenzamil involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The compound is typically produced in solid form and is stored at low temperatures to maintain its stability .

Chemical Reactions Analysis

Types of Reactions

3,4-Dichlorobenzamil undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be performed to modify the chemical structure of 3,4-dichlorobenzamil.

    Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in the reactions of 3,4-dichlorobenzamil include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from the reactions of 3,4-dichlorobenzamil depend on the specific reaction conditions and reagents used. These products can include various derivatives and modified forms of the original compound .

Scientific Research Applications

3,4-Dichlorobenzamil has been extensively studied for its scientific research applications, including:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

    Amiloride: Another inhibitor of the sodium-calcium exchanger, but with a different chemical structure.

    Benzamil: A related compound with similar inhibitory effects on ion transport mechanisms.

    EIPA (5-(N-ethyl-N-isopropyl)amiloride): A derivative of amiloride with enhanced inhibitory properties.

Uniqueness

3,4-Dichlorobenzamil is unique due to its specific chemical structure, which allows it to effectively inhibit the sodium-calcium exchanger and related pathways. Its distinct molecular configuration provides advantages in terms of potency and selectivity compared to other similar compounds .

Properties

IUPAC Name

5-methoxy-4,6-dimethyl-2,3-dihydroinden-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O2/c1-7-6-10-9(4-5-11(10)13)8(2)12(7)14-3/h6H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBYACCKGWCTTGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(CCC2=O)C(=C1OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10554726
Record name 5-Methoxy-4,6-dimethyl-2,3-dihydro-1H-inden-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10554726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

109025-37-8
Record name 5-Methoxy-4,6-dimethyl-2,3-dihydro-1H-inden-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10554726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,6-Dimethyl-5-methoxy-1-indanone
Reactant of Route 2
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4,6-Dimethyl-5-methoxy-1-indanone
Reactant of Route 3
4,6-Dimethyl-5-methoxy-1-indanone
Reactant of Route 4
4,6-Dimethyl-5-methoxy-1-indanone
Reactant of Route 5
4,6-Dimethyl-5-methoxy-1-indanone
Reactant of Route 6
4,6-Dimethyl-5-methoxy-1-indanone

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